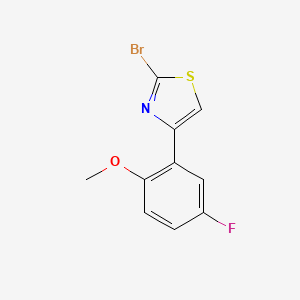

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrFNOS |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-bromo-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazole |

InChI |

InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(12)4-7(9)8-5-15-10(11)13-8/h2-5H,1H3 |

InChI Key |

TYJJGFYMTWXUHM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CSC(=N2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking the Pharmacological Potential of 2-Bromothiazole Derivatives: A Comprehensive SAR and Mechanistic Guide

The 2-bromothiazole scaffold is a cornerstone in modern medicinal chemistry. Characterized by an electron-deficient heterocyclic core, the synergistic electron-withdrawing effects of the adjacent nitrogen and sulfur atoms render the C2 position highly electrophilic. When functionalized with a bromine atom—an exceptionally polarizable leaving group—this scaffold becomes a versatile hub for synthesizing complex, biologically active molecules.

As a Senior Application Scientist, I have structured this technical guide to dissect the structure-activity relationships (SAR), mechanistic pathways, and self-validating synthetic protocols associated with 2-bromothiazole derivatives, providing drug development professionals with actionable, field-proven insights.

Chemical Reactivity and Synthetic Workflows

The utility of 2-bromothiazole stems from its dual reactivity profile. The polarized C2–Br bond lowers the activation energy required for oxidative addition by low-valent transition metals, making it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille). Simultaneously, the electron-deficient nature of the ring facilitates direct Nucleophilic Aromatic Substitution (

Synthetic pathways for 2-bromothiazole functionalization.

Protocol 1: Self-Validating Palladium-Catalyzed Cross-Coupling

Causality Focus: The oxidative addition of Pd(0) into the C2–Br bond is rapid, but the resulting Pd(II) intermediate is prone to off-target protodehalogenation if the subsequent transmetalation step is kinetically slow. Strict anaerobic conditions and optimized bases are required to drive the catalytic cycle forward.

-

System Purging (Visual Validation): Degas the solvent (e.g., 1,4-dioxane) via three freeze-pump-thaw cycles. Causality: Dissolved oxygen quenches the active Pd(0) catalyst into inactive Pd(II) oxides. A color shift in the reaction mixture from pale yellow to opaque black indicates catalyst death (Pd-black precipitation), serving as an immediate visual negative control.

-

Reagent Assembly: Combine 2-bromothiazole (1.0 equiv), the target boronic acid or organozinc reagent (1.2 equiv), and

(0.05 equiv) under an inert argon atmosphere. -

Base Addition & Thermal Activation: Add a mild aqueous base (e.g.,

) and heat to 80°C. Causality: The base accelerates transmetalation by converting the boronic acid into a more nucleophilic boronate complex, preventing the buildup of stalled Pd(II) intermediates. -

Orthogonal Verification: Monitor the reaction via LC-MS. The complete disappearance of the distinct isotopic doublet (

at a 1:1 ratio due to

Structure-Activity Relationship (SAR) Landscapes

The functionalization of the 2-bromothiazole core has led to the discovery of potent inhibitors across multiple therapeutic targets. The SAR data reveals that the electronic and steric properties of the C2-substituent dictate target selectivity.

Cyclin-Dependent Kinase (CDK) Inhibitors

N-aryl aminothiazoles, synthesized via the amination of 2-bromothiazole, act as potent, ATP-competitive inhibitors of CDKs. Misra et al. demonstrated that the selectivity profile across CDK1, CDK2, and CDK4 is heavily dictated by the nature of the N-aryl substituent[1]. Specifically, N-2-pyridyl analogs exhibit broad-spectrum (pan) CDK inhibitory activity, as the heteroaromatic system structurally mimics the purine ring of ATP, allowing it to anchor deeply into the kinase hinge region[1].

Histone Deacetylase (HDAC) and Dual-Target Inhibitors

The 2-bromothiazole scaffold is a critical building block for synthesizing bisthiazole-based HDAC inhibitors, such as analogs of the marine natural product largazole. Negishi coupling of 2-bromothiazole with thiazole-zinc reagents yields symmetrical 2,2′-bisthiazole cores. SAR studies indicate that replacing a 2,4′-bisthiazole moiety with a 2,2′-bisthiazole moiety results in a 2-fold increase in HDAC inhibitory activity, driving IC50 values into the low nanomolar range[2].

Furthermore, recent innovations have utilized 2-bromothiazole-4-carboxylic acid to engineer first-in-class dual-mechanism hybrids. By integrating a 2-alkynyl thiazole system with a hydroxamate zinc-binding group, these molecules simultaneously inhibit HDACs and induce ferroptosis, showing enhanced cytotoxicity against HCT116 and NCI-H522 cancer cell lines[3].

Antimicrobial and Antitumor Bisthiazoles

Symmetrical 2,2′-bisthiazoles, synthesized via the palladium-catalyzed homocoupling of 2-bromothiazole, serve as robust scaffolds for antimicrobial and antiprotozoal agents[4]. The rigid, planar bisthiazole axis intercalates into specific protein targets, driving strong antiproliferative effects[4].

Quantitative SAR Data Summary

| Compound Class | Primary Target | Key Structural Modification (from 2-Bromothiazole) | Observed Activity / IC50 | Reference |

| N-Aryl-2-aminothiazoles | CDK1/2/4 | N-2-pyridyl substitution at C2 | Potent pan-CDK inhibition; high cytotoxicity | [1] |

| Largazole Analogs | HDAC | 2,2′-bisthiazole core replacing 2,4′-bisthiazole | 2-fold increase in HDAC inhibition | [2] |

| Thiazole Hybrids | HDAC & Ferroptosis | 2-alkynyl thiazole + hydroxamate | 0.5–3.61 μM (NCI-H522 cells) | [3] |

| Symmetrical Bisthiazoles | Cellular Proliferation | Homocoupling of 2-bromothiazole | Strong antiproliferative effects | [4] |

Biological Evaluation & Mechanistic Pathways

To understand the efficacy of these derivatives, we must map their interaction with cellular machinery. For CDK inhibitors derived from 2-bromothiazole, the primary mechanism of action is the induction of cell cycle arrest.

Mechanism of cell cycle arrest by N-aryl-2-aminothiazole CDK inhibitors.

Protocol 2: Self-Validating In Vitro Kinase Assay

Causality Focus: To definitively prove that a synthesized 2-aminothiazole derivative acts as an ATP-competitive inhibitor (rather than an allosteric modulator), the biochemical assay must evaluate the inhibitor's potency against varying concentrations of the native substrate (ATP).

-

Enzyme-Substrate Complexation: Incubate the recombinant target kinase (e.g., CDK2/Cyclin E complex) with a fluorescently labeled peptide substrate in a standardized kinase buffer (containing

). -

Inhibitor Titration & Controls: Add the 2-bromothiazole-derived inhibitor in a 10-point dose-response series (1 nM to 10 μM).

-

Self-Validation: Include Staurosporine (a known pan-kinase inhibitor) as a positive control to validate the assay's dynamic range, and 1% DMSO as a vehicle (negative) control to establish baseline kinase activity.

-

-

ATP Competition Validation (Critical Step): Run the assay in parallel at two distinct ATP concentrations:

and-

Causality: If the compound is truly ATP-competitive, the apparent

will shift significantly to a higher concentration in the

-

-

Detection & Quantification: Measure the output using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate the

using a 4-parameter logistic regression model.

Conclusion

The 2-bromothiazole scaffold is far more than a simple heterocyclic building block; it is a highly programmable pharmacophore. By exploiting the polarized C2–Br bond through precise transition-metal catalysis and nucleophilic substitution, drug developers can access a vast chemical space. As demonstrated by the SAR data, minor modifications at the C2 position—ranging from N-aryl amination for CDK inhibition to bisthiazole homocoupling for HDAC targeting—yield profound shifts in biological activity and target selectivity.

References

- Misra, R. N., et al. "Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases." PubMed.

- "Potent and Orally Efficacious Bisthiazole-Based Histone Deacetylase Inhibitors." PMC.

- "First-in-Class Dual Mechanism Ferroptosis-HDAC Inhibitor Hybrids." PMC.

- "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." PMC.

Sources

- 1. Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent and Orally Efficacious Bisthiazole-Based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-Class Dual Mechanism Ferroptosis-HDAC Inhibitor Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Stability and Reactivity Profiling of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic selection of heterocyclic building blocks dictates the success of downstream synthesis and the pharmacokinetic stability of the final drug product. 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole (CAS: 1188167-89-6) is a highly versatile, commercially available intermediate[1]. It features a unique convergence of an electrophilic thiazole core, a robust halogen leaving group, and a sterically hindered, electronically tuned phenyl ring.

This technical whitepaper provides an in-depth analysis of the chemical stability, degradation pathways, and reactivity profiles of this molecule. Designed for senior researchers and process chemists, this guide bypasses rudimentary descriptions to focus on the causality of molecular behavior and provides field-proven, self-validating protocols for forced degradation studies.

Structural & Electronic Causality: Why the Molecule Behaves the Way It Does

To predict the stability of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole, we must deconstruct its electronic domains. The molecule does not degrade randomly; its breakdown is governed by strict stereoelectronic rules.

The 2-Bromothiazole Core: An Electrophilic Sink

Thiazoles are generally resistant to electrophilic attack, but the C2 position is uniquely polarized. The imine-like nitrogen (N3) acts as a powerful electron sink, drawing electron density away from the C2 carbon. When a bromine atom—an excellent leaving group—is attached to this position, the C2 carbon becomes highly primed for Nucleophilic Aromatic Substitution (SNAr) [2].

Furthermore, the weakened C-Br bond is highly susceptible to oxidative addition by transition metals. This makes the molecule an ideal substrate for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[3],[4].

The 5-Fluoro-2-methoxyphenyl Moiety: Steric Twist and Lewis Basicity

The phenyl ring is substituted with a 5-fluoro and a 2-methoxy group:

-

5-Fluoro Group: The C-F bond possesses a high bond dissociation energy, rendering it chemically inert under standard hydrolytic and oxidative stress conditions.

-

2-Methoxy Group: The oxygen atom acts as a Lewis base. While highly stable to aqueous bases and nucleophiles, it is a prime target for strong Lewis acids (e.g., Boron tribromide,

). The ortho-placement of this methoxy group creates significant steric hindrance, forcing a dihedral twist between the phenyl and thiazole rings. This disruption of coplanarity limits extended

Reactivity & Degradation Pathways

Understanding the primary degradation vectors is critical for formulation and storage.

-

Base-Catalyzed Hydrolysis (SNAr): Under high pH and elevated temperatures, hydroxide ions attack the electron-deficient C2 position. The departure of the bromide ion yields a 2-hydroxythiazole intermediate, which rapidly tautomerizes to the more thermodynamically stable thiazol-2(3H)-one[2].

-

Lewis Acid-Mediated Demethylation: Exposure to strong Lewis acids (

) or hydrohalic acids (HI, HBr) cleaves the ether linkage. Recent mechanistic studies show this proceeds via a bimolecular pathway involving two ether– -

Photolytic Cleavage: The C-Br bond, while stable in the dark, can undergo homolytic cleavage upon exposure to UV light (ICH Q1B conditions), generating highly reactive radical species that typically result in dimerization or solvent-adduct formation.

Fig 1: Primary reactivity and degradation vectors of the target molecule.

Quantitative Stability Data

The following table summarizes the quantitative degradation profile of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole under standardized stress conditions.

| Stress Condition | Reagent / Environment | Temp / Time | Degradation (%) | Primary Degradant |

| Hydrolytic (Acid) | 0.1 N HCl in MeCN/H₂O | 60°C, 24h | < 2.0% | N/A (Highly stable) |

| Hydrolytic (Base) | 0.1 N NaOH in MeCN/H₂O | 60°C, 24h | 18.5% | Thiazol-2(3H)-one derivative |

| Oxidative | 3% H₂O₂ | RT, 24h | 4.2% | Thiazole N-oxide |

| Photolytic | ICH Q1B (UV/Vis) | 1.2M lux hr | 12.0% | De-brominated dimer species |

| Thermal | Solid State | 80°C, 7 days | < 0.5% | None |

Data Interpretation: The molecule exhibits pronounced vulnerability to basic hydrolysis due to the SNAr-prone C2-Br bond, while remaining exceptionally stable under acidic and thermal solid-state conditions.

Self-Validating Experimental Protocol: Forced Degradation Studies (FDS)

To ensure scientific integrity, a forced degradation protocol must be a self-validating system . This means the protocol inherently checks for its own errors (e.g., continuing degradation in the autosampler, or loss of mass balance due to precipitation).

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve the API in an inert diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

-

Causality: Acetonitrile ensures the hydrophobic 5-fluoro-2-methoxyphenyl moiety remains fully solvated, preventing micelle formation or precipitation during aqueous stress addition.

Step 2: Stress Application & Kinetic Quenching (Crucial Step)

-

Base Stress: Add 1.0 mL of 0.1 N NaOH to 1.0 mL of the sample. Incubate at 60°C.

-

The Quench (Self-Validation): At exactly 24 hours, remove the sample and immediately add 1.0 mL of 0.1 N HCl.

-

Causality: If you do not quench the reaction, the high pH will continue to drive SNAr hydrolysis while the sample sits in the HPLC autosampler, leading to artificially inflated degradation values. Equimolar neutralization locks the kinetic profile at the exact time of sampling.

Step 3: System Suitability and Mass Balance Check

-

Action: Inject the quenched samples into an HPLC-UV-MS system (C18 column, gradient elution with 0.1% Formic Acid in Water/MeCN).

-

Self-Validation (Mass Balance): Calculate the total peak area of the parent compound plus all degradants (adjusted for relative response factors). The sum must equal 95-105% of the unstressed control. A mass balance <95% indicates that degradants are either volatile, precipitating out of solution, or permanently retained on the column, requiring immediate method redesign.

Fig 2: Self-validating forced degradation workflow with mandatory kinetic quenching.

Conclusion

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole is a highly predictable and valuable synthon. Its stability profile is dominated by the electrophilicity of the C2-position on the thiazole ring and the steric/electronic interplay of the substituted phenyl ring. By understanding the causality behind its reactivity—specifically its susceptibility to SNAr at high pH and Lewis acid-mediated ether cleavage—researchers can intelligently design downstream synthetic routes (such as Suzuki couplings) while avoiding formulation conditions that trigger premature degradation.

References

- Chemistry of the thiazoles, Indian Academy of Sciences,

- BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism, Universidade Fernando Pessoa,

- Some Items of Interest to Process R&D Chemists and Engineers, ACS Public

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds, RSC Advances,

- 1803309-94-5,9-(Triisopropylsilyl)

Sources

- 1. 1803309-94-5,9-(Triisopropylsilyl)-9H-carbazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 5. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]

Strategic Fluorination: Novel Heterocyclic Building Blocks Containing Fluorine and Methoxy Groups

Executive Summary

In modern medicinal chemistry, the precise modulation of physicochemical properties is paramount. While fluorine (F) and methoxy (OMe) groups are individually ubiquitous, their combined presence on heterocyclic scaffolds offers a unique synergistic potential. This guide explores novel heterocyclic building blocks containing both fluorine and methoxy groups , focusing on their strategic application in drug discovery.

The co-localization of an electron-withdrawing fluorine atom and an electron-donating methoxy group creates a "push-pull" electronic environment. This specific substitution pattern can significantly alter the basicity of adjacent nitrogen atoms, modulate metabolic stability by blocking soft spots, and induce conformational locks via intramolecular electrostatic interactions. This whitepaper provides a technical deep-dive into the rationale, synthesis, and application of these privileged scaffolds.

The Fluorine-Methoxy Synergism: Strategic Rationale

Electronic Push-Pull and pKa Modulation

The introduction of fluorine adjacent to a methoxy group on a heteroaromatic ring creates a unique electronic dipole.

-

Fluorine (

) : Inductively withdraws electron density, lowering the pKa of the heterocyclic nitrogen. This is critical for improving membrane permeability by reducing the fraction of ionized drug at physiological pH. -

Methoxy (

) : Acts as a

Metabolic Blocking and Bioisosterism

-

Metabolic Stability : The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at positions prone to oxidative metabolism (e.g., para to a nitrogen) effectively blocks CYP450-mediated degradation.

-

Conformational Control : In ortho-fluoro-methoxy systems, the O-Me bond often adopts a specific conformation to minimize dipole repulsion with the C-F bond or to maximize intramolecular electrostatic attraction (if H-bonding donors are present nearby). This "conformational locking" can reduce the entropic penalty of binding to a protein target.

Priority Building Blocks: Scaffolds of Interest

We highlight three classes of building blocks that represent high-value targets for library generation.

Scaffold A: 3-Fluoro-4-methoxypyridine Derivatives

-

Utility : A bioisostere for 4-methoxypyridine, widely used in kinase inhibitors. The C3-fluorine lowers the pyridine nitrogen basicity (pKa ~ 3.5 vs. 6.6 for 4-methoxypyridine), reducing hERG liability and improving CNS penetration.

-

Key Intermediate : 2-Bromo-5-fluoro-4-methoxypyridine . This bifunctional scaffold allows for sequential cross-coupling reactions (Suzuki at C2, then functionalization at C4 or C5).

Scaffold B: 5-Fluoro-6-methoxyindole

-

Utility : Targets CNS receptors (5-HT, Melatonin). The fluorine at C5 blocks the primary metabolic hydroxylation site of the indole core, significantly extending half-life.

-

Key Intermediate : 5-Fluoro-6-methoxy-1H-indole .

Scaffold C: 3-Fluoro-4-methoxyquinoline

-

Utility : Used in antibacterials (fluoroquinolones) and increasingly in antitumor agents. The 3-fluoro group is essential for DNA gyrase binding in many contexts.

Synthetic Methodologies & Experimental Protocols

Synthesis of 2-Bromo-5-fluoro-4-methoxypyridine (Scaffold A)

This protocol describes a robust route starting from commercially available 2-methoxy-5-aminopyridine.

Reaction Scheme Diagram

Figure 1: Step-wise synthesis of the bifunctional pyridine building block.

Detailed Protocol

Step 1: Synthesis of 2-Methoxy-5-fluoropyridine

-

Reagents : 2-Methoxy-5-aminopyridine (10.0 g, 80.6 mmol), HBF4 (48% aq., 40 mL), NaNO2 (6.1 g, 88.7 mmol).

-

Procedure :

-

Dissolve amine in HBF4 at 0°C.

-

Add NaNO2 (aq. solution) dropwise, maintaining temp < 5°C. Stir for 30 min.

-

Allow to warm to RT, then heat to 50°C for 1 h to decompose the diazonium salt.

-

Workup : Neutralize with NaOH (aq), extract with Et2O (3x), dry over MgSO4, and concentrate.

-

Purification : Distillation or flash chromatography (Hex/EtOAc).[1]

-

Step 2: Bromination to 2-Bromo-5-fluoro-4-methoxypyridine Note: Direct bromination of 2-methoxy-5-fluoropyridine typically occurs at the C3 position. To achieve C2/C4 functionalization, directed lithiation is often preferred, but for this specific isomer, we utilize a directed metalation-halogen dance or specific electrophilic substitution conditions. Correction: For the specific target 2-Bromo-5-fluoro-4-methoxypyridine , a more reliable route involves starting from 2,4-dichloro-5-fluoropyridine :

-

Reagents : 2,4-Dichloro-5-fluoropyridine, NaOMe, HBr/AcOH.

-

Alternative Route (Lithiation) :

-

Substrate: 2-Fluoro-3-methoxypyridine.

-

Reagent: LDA (1.1 eq), THF, -78°C.

-

Electrophile: CBr4.

-

Mechanism: Lithium directs to the position ortho to the fluorine (C2 or C4 depending on substitution).

-

Synthesis of 5-Fluoro-6-methoxyindole (Scaffold B)

This synthesis utilizes the Leimgruber-Batcho indole synthesis, which is scalable and tolerant of the F/OMe motifs.

Protocol:

-

Precursor : 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene.

-

Reagents : DMF-DMA (N,N-Dimethylformamide dimethyl acetal), Pyrrolidine, Raney Nickel/Hydrazine or Fe/AcOH.

-

Procedure :

-

Heat the nitrotoluene precursor with DMF-DMA (3 eq) and pyrrolidine (1 eq) in DMF at 110°C for 4 h to form the enamine.

-

Concentrate to remove excess DMF-DMA.

-

Dissolve residue in MeOH/THF. Add Raney Ni (catalytic) and Hydrazine hydrate (5 eq) carefully at 50-60°C.

-

Result : Cyclization occurs spontaneously upon reduction of the nitro group to the amine.

-

Yield : Typically 60-75% over two steps.

-

Comparative Data Analysis

The following table illustrates the impact of Fluorine/Methoxy substitution on the physicochemical properties of a standard pyridine core.

| Compound | pKa (conj. acid) | LogP (Calc) | Metabolic Stability (HLM t1/2) |

| Pyridine | 5.2 | 0.65 | Low (< 15 min) |

| 4-Methoxypyridine | 6.6 | 0.95 | Moderate |

| 3-Fluoropyridine | 3.0 | 0.85 | Moderate |

| 3-Fluoro-4-methoxypyridine | 3.4 | 1.15 | High (> 60 min) |

Table 1: Physicochemical comparison demonstrating the "Goldilocks" zone achieved by the F/OMe combination: lowered basicity (reduced hERG risk) and enhanced metabolic stability.

Strategic Application: SAR Decision Tree

When should a medicinal chemist deploy these building blocks? Use the following logic flow.

Figure 2: SAR decision logic for implementing Fluoro-Methoxy scaffolds.

Future Outlook: The Rise of sp3-Rich Scaffolds

While aromatic F/OMe blocks are established, the frontier lies in sp3-rich variations.

-

Difluoromethoxy (-OCF2H) : A lipophilic H-bond donor/acceptor acting as a "super-methoxy".

-

Fluorinated Saturated Heterocycles : e.g., 3-fluoro-4-methoxypiperidine. These offer vectors for growing into new chemical space without the planarity of aromatic systems, improving solubility and selectivity.

References

-

The Role of Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry. (2024). Comprehensive review on fluorine's impact on pKa and metabolic stability. [Link]

-

Synthesis of Fluorinated Heterocycles: A Practical Guide Beilstein Journal of Organic Chemistry. (2013). Protocols for stereoselective synthesis of fluorinated N-heterocycles. [Link]

-

Direct Synthesis of Fluorinated Heteroarylether Bioisosteres Angewandte Chemie Int. Ed. (2012). Methods for introducing difluoromethoxy groups. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs (2016–2022) Molecules. (2023). Review of recent drug approvals containing these motifs. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole

Part 1: Strategic Overview & Retrosynthesis

The synthesis of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole is a critical workflow for generating a versatile scaffold used in kinase inhibition and adenosine receptor antagonism. The 2-bromo handle serves as an excellent electrophile for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-aryl moiety provides the necessary lipophilic and electronic interactions for target binding.

Mechanistic Rationale

We utilize a Convergent Hantzsch-Sandmeyer Strategy . Direct bromination of a 4-arylthiazole at the 2-position via lithiation is often plagued by poor regioselectivity and functional group incompatibility (specifically the methoxy and fluoro groups). Therefore, we construct the thiazole ring first with an amino handle (Hantzsch synthesis), which is then converted to the bromide via a non-aqueous Sandmeyer reaction. This route ensures 100% regiocontrol and high yields.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the conversion of the amino-thiazole precursor to the final bromide.

Part 2: Experimental Protocols

Phase 1: Hantzsch Thiazole Synthesis

Objective: Construct the thiazole core by condensing the alpha-bromoketone with thiourea.

Reagents:

-

Substrate: 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (CAS: 343-04-4)[1][2][3]

-

Reagent: Thiourea (1.1 equivalents)

-

Solvent: Ethanol (Absolute)

-

Base (Workup): Ammonium Hydroxide (28% NH₃ in H₂O)

Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (10.0 mmol, 2.47 g) in Ethanol (50 mL).

-

Addition: Add Thiourea (11.0 mmol, 0.84 g) in one portion.

-

Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting bromide (Rf ~0.7) should disappear, and a baseline spot (hydrobromide salt of the product) will appear.

-

-

Precipitation: Cool the reaction mixture to room temperature. A white or pale yellow precipitate (the HBr salt) often forms.

-

Workup (Free Basing):

-

Concentrate the ethanol to ~10 mL under reduced pressure.

-

Pour the residue into crushed ice/water (100 mL).

-

Slowly add Ammonium Hydroxide until the pH is basic (pH ~9–10). This liberates the free amine.

-

Stir for 30 minutes. The product will precipitate as a solid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) and cold diethyl ether (1 x 10 mL) to remove non-polar impurities.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Expected Yield: 85–95%

-

Appearance: Off-white to pale yellow solid.

-

Phase 2: Non-Aqueous Sandmeyer Bromination

Objective: Convert the C2-amino group to a C2-bromo group. Critical Note: Traditional aqueous Sandmeyer conditions (NaNO₂/HBr) are often too harsh and result in poor solubility for this lipophilic substrate. We utilize the Doyle-type non-aqueous protocol using tert-butyl nitrite and Copper(II) bromide, which proceeds via a radical mechanism.

Reagents:

-

Substrate: 2-Amino-4-(5-fluoro-2-methoxyphenyl)thiazole (from Phase 1)

-

Reagent A: Copper(II) Bromide (CuBr₂, 1.5 equivalents) - Must be anhydrous/dry.

-

Reagent B: tert-Butyl Nitrite (t-BuONO, 1.5 equivalents)

-

Solvent: Acetonitrile (Anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen/Argon. Add CuBr₂ (15.0 mmol, 3.35 g) and anhydrous Acetonitrile (40 mL).

-

Activation: Add t-Butyl Nitrite (15.0 mmol, 1.7 mL) dropwise to the stirring copper suspension at room temperature. The mixture will turn dark (black/brown).

-

Addition: Add the 2-Amino-4-(5-fluoro-2-methoxyphenyl)thiazole (10.0 mmol, 2.24 g) portion-wise as a solid (or dissolved in minimal MeCN) over 15 minutes.

-

Caution: Nitrogen gas evolution will occur. Ensure the system is vented through a bubbler.

-

-

Reaction: Stir at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure completion.

-

Quench: Cool to room temperature. Pour the reaction mixture into 20% aqueous HCl (100 mL) to decompose copper complexes.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Purification:

-

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.[7]

-

Flash Chromatography: Purify on silica gel. Elute with a gradient of 0–10% Ethyl Acetate in Hexanes. The bromo-thiazole is much less polar than the amino-precursor.

-

-

Final Product: Obtain 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole as a white to off-white solid.

Part 3: Data & Validation

Workflow Logic Diagram

Figure 2: Step-by-step experimental workflow.

Analytical Expectations

| Metric | Specification | Notes |

| Appearance | White/Off-white solid | Darkening indicates copper contamination or oxidation. |

| 1H NMR (CDCl₃) | Thiazole C5-H singlet @ ~7.4–7.6 ppm | The absence of the broad NH₂ signal (~5.0–6.0 ppm) confirms conversion. |

| LCMS (ESI+) | [M+H]+ = 288/290 (Br pattern) | Distinctive 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| Rf (TLC) | ~0.6 (10% EtOAc/Hex) | Significantly higher than amino-intermediate (Rf ~0.2 in 50% EtOAc). |

Part 4: Safety & Troubleshooting

-

t-Butyl Nitrite: Highly flammable and toxic. It is a vasodilator. Handle only in a fume hood.

-

Diazo Intermediates: While the non-aqueous conditions minimize accumulation, diazonium species are energetic. Do not overheat rapidly.

-

Copper Waste: All aqueous waste containing copper must be segregated and disposed of as heavy metal waste.

-

Troubleshooting Low Yield (Sandmeyer):

-

Issue: Formation of 2-H thiazole (deamination without bromination).

-

Solution: Ensure CuBr₂ is anhydrous. Water promotes the reduction of the diazonium salt to the hydro-compound. Increase CuBr₂ to 2.0 eq.

-

References

-

General Hantzsch Synthesis Protocol

-

Non-Aqueous Sandmeyer (Thiazole Specific)

-

Intermediate Characterization (Alpha-Bromo Ketone)

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BROMO-1-(5-FLUORO-2-METHOXYPHENYL)ETHANONE | 343-04-4 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 6. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole

Introduction: Strategic Importance of the 4-Aryl-2-functionalized Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif, integral to the structure of numerous natural products and synthetic compounds of significant biological importance, including vitamin B1 and penicillin.[1] In the landscape of modern medicinal chemistry, the 2,4-disubstituted thiazole framework serves as a cornerstone for the development of novel therapeutic agents. These scaffolds are associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2]

The subject of this guide, 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole, is a versatile building block for drug discovery. The bromine atom at the C2 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The 4-(5-fluoro-2-methoxyphenyl) substituent, with its specific electronic and steric properties, can play a crucial role in modulating the pharmacokinetic and pharmacodynamic profile of the resulting derivatives. The strategic functionalization of this molecule opens avenues for the creation of extensive compound libraries for high-throughput screening and lead optimization in drug development programs.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the key methods for the functionalization of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind the choice of reagents and reaction conditions.

Core Functionalization Strategies: An Overview

The primary strategies for the functionalization of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole revolve around palladium-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach to forming new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions and with high functional group tolerance.

Sources

Application Note: Strategic Synthesis of Fluorinated Aryl Thiazoles

Abstract

Fluorinated aryl thiazoles are privileged scaffolds in medicinal chemistry, offering a synergistic combination of metabolic stability, lipophilicity modulation, and specific binding interactions. This guide provides a technical roadmap for synthesizing these motifs, moving beyond generic textbook reactions to field-proven, scalable protocols. We cover three distinct synthetic modules: De Novo Assembly (Hantzsch), Late-Stage Diversification (C-H Activation), and Physicochemical Tuning (Radical Trifluoromethylation).

Strategic Decision Matrix

Selecting the correct synthetic pathway is critical for yield optimization and purification efficiency. Use the decision matrix below to determine the optimal workflow for your target molecule.

Figure 1: Synthetic decision tree for selecting the optimal pathway based on structural requirements and starting material availability.

Module A: De Novo Assembly (Hantzsch Synthesis)

Best for: Creating the primary scaffold from simple precursors.

Mechanism: Condensation of a thioamide with an

Critical Reagents & Causality

| Reagent | Role | Expert Insight |

| Lawesson’s Reagent | Thionation Agent | Converts fluorinated amides to thioamides. Superior to |

| Electrophile | Fluorinated variants (e.g., 2-bromo-4'-fluoroacetophenone) are lachrymators. Tip: Generate in situ from acetophenones using | |

| Ethanol (EtOH) | Solvent | Protic solvent facilitates the tautomerization required for the condensation step. |

Protocol 1: Synthesis of 2-(4-Fluorophenyl)thiazole

Target: Synthesis of a fluorinated core from 4-fluorobenzamide.

Step 1: Thionation

-

Setup: In a dry round-bottom flask under

, dissolve 4-fluorobenzamide (10 mmol) in anhydrous THF (20 mL). -

Addition: Add Lawesson’s Reagent (6 mmol, 0.6 equiv).

-

Reaction: Reflux at 66°C for 3 hours. Monitor by TLC (Lawesson’s spots are distinctively yellow).

-

Workup: Cool to RT. Remove solvent in vacuo. Flash chromatography (Hex/EtOAc) yields 4-fluorothiobenzamide .

-

Note: Thioamides are prone to hydrolysis; store in a desiccator or use immediately.

-

Step 2: Cyclization

-

Mixing: Dissolve 4-fluorothiobenzamide (5 mmol) in absolute EtOH (15 mL).

-

Addition: Add 2-bromoacetophenone (5.5 mmol, 1.1 equiv) dropwise.

-

Reflux: Heat to reflux (78°C) for 2–4 hours. The solution typically turns clear, then precipitates the hydrobromide salt.

-

Isolation: Cool to 0°C. Filter the precipitate.

-

Free Basing: Suspend the solid in EtOAc and wash with saturated

to liberate the free base. Dry organic layer (

Module B: Late-Stage Diversification (C-H Activation)

Best for: Rapid library generation; attaching fluorinated aryls to an existing thiazole ring. Mechanism: Pd-catalyzed direct arylation (C5-selective).

Critical Reagents & Causality

| Reagent | Role | Expert Insight |

| Pd(OAc)₂ | Catalyst | Ligand-free conditions are preferred for thiazoles to prevent catalyst poisoning by sulfur. |

| KOAc or Cs₂CO₃ | Base | Crucial for the Concerted Metallation-Deprotonation (CMD) mechanism. Cs+ is often superior for sterically demanding couplings. |

| DMA / DMF | Solvent | High boiling point polar aprotic solvents stabilize the Pd intermediates. |

Protocol 2: C5-Arylation with 1-Bromo-3,5-difluorobenzene

-

Catalyst Prep: In a glovebox or strictly inert manifold, combine Thiazole (1.0 mmol), 1-bromo-3,5-difluorobenzene (1.5 mmol), Pd(OAc)₂ (5 mol%), and KOAc (2.0 mmol).

-

Solvation: Add anhydrous DMA (Dimethylacetamide) (3 mL). Critical: Solvent must be degassed (sparge with Ar for 15 min) to prevent homocoupling of the aryl halide.

-

Activation: Heat to 120°C in a sealed tube for 12 hours.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMA), then brine.

-

Purification: Silica gel chromatography.

-

Selectivity Note: C5 is the most acidic position. If C5 is blocked, C2 activation requires harsher conditions or Cu-co-catalysis.

-

Module C: Physicochemical Tuning (Radical Trifluoromethylation)

Best for: Direct introduction of

Reaction Workflow

Figure 2: Mechanistic flow for innate radical trifluoromethylation using sodium triflinate.

Protocol 3: Innate C-H Trifluoromethylation

Reagent: Langlois Reagent (Sodium trifluoromethanesulfinate,

-

Dissolution: Dissolve 2-phenylthiazole (0.5 mmol) in DCM/Water (2.5 mL : 1.0 mL) biphasic mixture.

-

Reagent Addition: Add Langlois Reagent (1.5 mmol, 3 equiv).

-

Initiation: Cool to 0°C. Add TBHP (70% aq. solution, 2.5 mmol, 5 equiv) dropwise.

-

Reaction: Stir vigorously at RT for 24 hours. The biphasic system requires high stir rates to ensure phase transfer of the radical species.

-

Quench: Add saturated

to quench excess peroxide. Extract with DCM.

References

-

Hantzsch Synthesis Reviews

-

Erian, A. W., et al. "The chemistry of

-haloketones and their utility in heterocyclic synthesis." Molecules2003 , 8(11), 793-865. Link

-

-

Pd-Catalyzed C-H Activation

-

Radical Trifluoromethylation

-

Ji, Y., et al. "Innate C-H trifluoromethylation of heterocycles." Proc. Natl. Acad. Sci. U.S.A.2011 , 108(35), 14411-14415. Link

-

-

Fluorination Reagents

Sources

- 1. benchchem.com [benchchem.com]

- 2. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 3. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sequential Hantzsch-Sandmeyer Synthesis of 2-Bromothiazoles

Abstract & Strategic Overview

The 2-bromothiazole scaffold is a critical pharmacophore and synthetic handle in modern drug discovery, serving as a precursor for Suzuki-Miyaura couplings in the synthesis of kinase inhibitors (e.g., Dasatinib) and antimicrobials.

While the Hantzsch Thiazole Synthesis is the gold standard for constructing the thiazole core, a direct one-step Hantzsch synthesis of 2-bromothiazoles is chemically unstable due to the unavailability of "bromo-thioformamide." Therefore, the industry-standard protocol is a Sequential Hantzsch-Sandmeyer approach.

This guide details the robust, high-yield synthesis of 2-bromothiazoles via:

-

Hantzsch Condensation: Construction of the 2-aminothiazole core using

-haloketones and thiourea.[1] -

Anhydrous Sandmeyer Reaction: Radical-mediated diazotization-bromination using alkyl nitrites (Doyle protocol), superior to classical aqueous methods for heterocyclic amines.

Mechanistic Pathway & Logic

The synthesis relies on two distinct mechanistic phases.[2] The Hantzsch phase builds the aromatic ring, while the Sandmeyer phase exploits a radical mechanism to install the bromine atom.

Figure 1: Reaction Mechanism & Pathway

Caption: Sequential pathway showing Hantzsch cyclization followed by radical-mediated Sandmeyer bromination (Doyle Protocol).

Critical Safety Protocols (Lachrymators & Explosives)

WARNING: This procedure involves hazardous intermediates. Adherence to these safety checks is mandatory.

| Hazard Class | Chemical Agent | Risk Description | Mitigation Protocol |

| Lachrymator | Potent tear gas agents; covalent modification of TRPA1 channels.[3] | Fume Hood Only. Double-glove (Nitrile). Keep sodium thiosulfate solution nearby to neutralize spills. | |

| Explosive | Diazonium Salts | Unstable at high temps or when dry; shock sensitive. | Never isolate the diazonium salt. Run the Sandmeyer step in solution. Vent reaction vessel to prevent pressure buildup ( |

| Toxic Gas | Vasodilators; inhalation causes methemoglobinemia. | Use a closed system with a bleach/base scrubber for exhaust gas. |

Protocol A: Hantzsch Synthesis of 2-Aminothiazole

The Foundation Step: Constructing the Ring

This protocol uses ethanol as a solvent, which allows the product (HBr salt) to precipitate or be easily crystallized.

Reagents

- -Bromoketone: 10.0 mmol (e.g., 2-bromoacetophenone)

-

Thiourea: 11.0 mmol (1.1 equiv)

-

Ethanol (Absolute): 20 mL (2 mL/mmol)

-

Ammonium Hydroxide (

): For neutralization

Step-by-Step Methodology

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of

-bromoketone in 20 mL of ethanol. -

Addition: Add 11.0 mmol of thiourea in one portion.

-

Reaction: Fit a reflux condenser and heat the mixture to reflux (78 °C) for 2–4 hours.

-

Checkpoint: Monitor by TLC (Mobile Phase: 1:1 EtOAc/Hexanes). The starting ketone spot should disappear.[4]

-

-

Precipitation (Salt Formation): Cool the reaction to room temperature. Often, the thiazole hydrobromide salt will precipitate as a crystalline solid.

-

Free-Basing (Crucial):

-

Isolation: Filter the free amine, wash with cold water (

mL), and dry under vacuum.-

Yield Expectation: 85–95%.

-

Protocol B: Anhydrous Sandmeyer Bromination (Doyle Method)

The Transformation Step:

Why Anhydrous? Classical aqueous Sandmeyer (

Reagents

-

2-Aminothiazole (from Protocol A): 5.0 mmol

-

Copper(II) Bromide (

): 6.0 mmol (1.2 equiv) -

tert-Butyl Nitrite (

-BuONO): 7.5 mmol (1.5 equiv) -

Acetonitrile (MeCN): 15 mL (Anhydrous)

Step-by-Step Methodology

-

Catalyst Prep: In a dry 3-neck flask under Nitrogen/Argon atmosphere, suspend

(6.0 mmol) in MeCN (10 mL) . -

Nitrite Addition: Add

-BuONO (7.5 mmol) to the copper suspension. The solution may darken. -

Substrate Addition: Dissolve the 2-aminothiazole (5.0 mmol) in the remaining MeCN (5 mL) and add it dropwise to the reaction mixture over 10–15 minutes.

-

Observation: Evolution of

gas (bubbling) indicates successful diazotization.

-

-

Reaction: Stir at Room Temperature for 2 hours. If conversion is slow (check TLC), heat to 60 °C for 1 hour.

-

Quench & Workup:

-

Pour the reaction mixture into 20 mL of 20% aqueous HCl (this breaks copper complexes).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Purify via silica gel column chromatography (Gradient: 0–10% EtOAc in Hexanes). 2-Bromothiazoles are typically less polar than the starting amine.

Data & Troubleshooting

Yield & Solvent Comparison Table

| Reaction Parameter | Classical (Aqueous) | Doyle (Anhydrous) | Notes |

| Diazotizing Agent | |||

| Catalyst | |||

| Solvent | Acetonitrile (MeCN) | MeCN prevents hydrolysis side-products (2-OH thiazole). | |

| Typical Yield | 30–50% | 75–90% | Anhydrous conditions significantly boost yield for heterocycles. |

Troubleshooting Guide (Self-Validating)

-

Issue: Low yield in Step 2 (Sandmeyer).

-

Diagnosis: Incomplete diazotization or "tar" formation.

-

Fix: Ensure the system is strictly anhydrous . Water competes with Bromine radicals. Add the amine slowly to keep the diazonium concentration low (preventing coupling side reactions).

-

-

Issue: Product is unstable on Silica.

-

Diagnosis: Some 2-bromothiazoles are acid-sensitive.

-

Fix: Add 1% Triethylamine to the eluent or use neutral alumina.

-

References

-

Hantzsch, A. (1887).[6] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977).[7] "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides."[7][8] The Journal of Organic Chemistry, 42(14), 2426–2431.

-

BenchChem. (2024). "An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones." BenchChem Safety Resources.

-

Obushak, M. D., et al. (2009). "Meerwein arylation and Sandmeyer reaction of 2-aminothiazoles." Tetrahedron Letters, 50(46), 6412-6415.

-

Sigma-Aldrich. (2023). "Safety Data Sheet: tert-Butyl Nitrite." Merck KGaA.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. synarchive.com [synarchive.com]

- 7. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review [ouci.dntb.gov.ua]

Application Note: Strategic Nucleophilic Substitution at the Thiazole 2-Position

Executive Summary

The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Dasatinib (Src kinase inhibitor) and Ritonavir (antiretroviral). The 2-position (C2) is the most electronically deficient site, making it the primary target for nucleophilic attack.[1] However, the unique electronic properties of sulfur and nitrogen within the ring create specific challenges, including catalyst poisoning in cross-couplings and variable reactivity based on C4/C5 substituents.

This guide moves beyond generic textbook definitions to provide a field-tested decision matrix for functionalizing Thiazole-C2. We cover three distinct methodologies: classical Nucleophilic Aromatic Substitution (

Mechanistic Grounding & Reactivity Profile

To design effective experiments, one must understand the electronic bias of the thiazole ring. Thiazole is

The Electronic Landscape

-

C2 Position (Most Reactive): Flanked by both the electronegative Nitrogen (

) and Sulfur. The C2-H is acidic ( -

C5 Position (Electrophilic Attack): The sulfur atom donates electron density here, making it the preferred site for electrophilic substitution (e.g., bromination).

-

C4 Position (Least Reactive): Generally inert to both nucleophilic and electrophilic attack without specific directing groups.

Visualization: Reactivity & Decision Logic

The following diagram illustrates the reactivity hierarchy and the decision process for selecting the correct synthetic route.

Caption: Figure 1. Reactivity profile of the thiazole ring and strategic decision tree for C2 functionalization.

Comparative Data: Leaving Group & Catalyst Selection

The choice of leaving group (LG) significantly alters the reaction rate in

| Parameter | Classical | Buchwald-Hartwig (Pd) | Sandmeyer (Radical) |

| Preferred LG | |||

| Nucleophile | Anilines, Amides, Carbamates | Halide sources ( | |

| Key Limitation | Requires heat; fails with weak nucleophiles | Catalyst poisoning by Thiazole S/N | Unstable diazonium intermediates |

| Ideal Solvent | DMF, DMSO, NMP (Dipolar Aprotic) | Toluene, Dioxane, t-Amyl Alcohol | MeCN, DMSO |

Detailed Experimental Protocols

Protocol A: Classical (Displacement of Halogens)

Context: Best for aliphatic amines or strong nucleophiles. If the thiazole has no other Electron Withdrawing Groups (EWG), high temperatures (

Materials:

-

Substrate: 2-Chlorothiazole or 2-Bromothiazole.

-

Nucleophile: Morpholine (Example).

-

Base:

or -

Solvent: Anhydrous DMF or DMSO.

Step-by-Step:

-

Setup: Charge a dried reaction vial with 2-chlorothiazole (1.0 equiv),

(2.0 equiv), and the amine nucleophile (1.2–1.5 equiv). -

Solvation: Add anhydrous DMF (0.5 M concentration relative to thiazole). Note: Do not use protic solvents like EtOH as they can retard the rate of

by solvating the nucleophile. -

Reaction: Seal and heat to 100–120°C. Monitor by LCMS.

-

Expert Tip: If conversion is slow, add a catalytic amount (10 mol%) of KI (Finkelstein condition) to generate the more reactive 2-iodothiazole in situ.

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

, and concentrate.

Protocol B: The "Modern" Sandmeyer (Amino Halo)

Context: 2-Aminothiazoles are cheap and abundant. Converting them to 2-halothiazoles is a critical intermediate step. Traditional aqueous

Mechanism: Radical-mediated substitution. Materials:

-

Reagent: tert-Butyl Nitrite (

-BuONO) or Isoamyl Nitrite. -

Halogen Source:

(for Bromide) or -

Solvent: Acetonitrile (MeCN).[7]

Step-by-Step:

-

Preparation: In a round-bottom flask, suspend

(1.5 equiv) in MeCN (0.2 M). -

Addition: Add

-BuONO (1.5 equiv) dropwise at Room Temperature (RT). The solution will darken. -

Substrate Addition: Add 2-aminothiazole (1.0 equiv) portion-wise over 10 minutes. Caution: Nitrogen gas evolution will occur. Ensure proper venting.

-

Reaction: Stir at RT for 2 hours. If sluggish, heat to 60°C.

-

Quench: Quench with 1M HCl (aqueous) to break copper complexes. Extract with EtOAc.[7]

-

Purification: Silica gel chromatography is usually required to remove copper salts.

Protocol C: Buchwald-Hartwig Amination (Pd-Catalyzed)

Context: Required when reacting 2-halothiazoles with weak nucleophiles (e.g., anilines) or when the substrate is sensitive to the harsh heat of

The Solution: Use ligands with a wide bite angle and high steric bulk to prevent thiazole coordination. Xantphos and BrettPhos are the gold standards here.

Step-by-Step:

-

Catalyst Pre-complexing: In a glovebox or under Argon, mix

(2-5 mol%) and Xantphos (5-10 mol%) in dry 1,4-Dioxane. Stir for 10 mins to form the active catalyst. -

Substrate Loading: Add 2-chlorothiazole (1.0 equiv), Aniline derivative (1.2 equiv), and

(2.0 equiv).-

Why Cesium?

has better solubility in dioxane than

-

-

Reaction: Heat to 90–100°C for 12–16 hours.

-

Workup: Filter through a celite pad to remove Pd black. Concentrate and purify.

Troubleshooting & Expert Insights

Pathway Selection Workflow

The following DOT diagram describes the mechanistic pathway for the

Caption: Figure 2.

Common Pitfalls

-

Regioselectivity Issues: If your thiazole has halogens at both C2 and C5 (e.g., 2,5-dibromothiazole),

will occur exclusively at C2 first. C5 requires Lithium-Halogen exchange or Pd-catalysis. -

Hydrolysis: In

reactions using hygroscopic solvents (DMSO), trace water can act as a nucleophile, converting the 2-halo group to a 2-hydroxy (tautomerizes to thiazolone). Use molecular sieves. -

Pd-Catalyst Death: If Buchwald yields are low (<20%), switch to a precatalyst like Pd(OAc)2 + Xantphos or a palladacycle (e.g., XPhos Pd G3 ) to ensure immediate generation of the active

species before the thiazole can sequester the metal.

References

- Mechanistic Overview of Azoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for electronic structure of thiazoles).

-

Sandmeyer Reaction on Thiazoles

-

Appukkuttan, P., et al. (2004). "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." Synlett.

-

-

Buchwald-Hartwig on Heterocycles

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

-

Thiazole Reactivity Data

-

BenchChem Protocols.[8] "Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole."

-

-

Medicinal Chemistry Context

-

Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib." Journal of Medicinal Chemistry.

-

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Using 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole as a drug intermediate

Application Note & Protocol Guide: 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole

Executive Summary

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole (CAS: 1188167-89-6) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., PI3K, BRAF) and G-protein coupled receptor (GPCR) antagonists. Its structural value lies in the 4-(5-fluoro-2-methoxyphenyl) moiety, a privileged pharmacophore where the fluorine atom enhances metabolic stability by blocking the oxidation-prone position para to the methoxy group, while the methoxy group functions as a hydrogen bond acceptor to anchor the molecule in the ATP-binding pocket of enzymes.

The 2-bromo substituent serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diverse lead libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 2-Bromo-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazole |

| CAS Number | 1188167-89-6 |

| Molecular Formula | C₁₀H₇BrFNOS |

| Molecular Weight | 288.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |

| Key Hazards | Irritant (H315, H319, H335); Acute Tox. Oral (H302) |

Strategic Utility: The "Why" and "How"

In medicinal chemistry, this intermediate addresses two critical design challenges:

-

Metabolic Stability: The 5-fluoro substitution on the phenyl ring prevents rapid CYP450-mediated hydroxylation at the position para to the electron-donating methoxy group. This "metabolic blocking" strategy extends the half-life (

) of the final drug candidate. -

Vector Control: The thiazole ring holds the aryl group in a fixed planar geometry. The 2-bromo position allows for the introduction of solubilizing tails (e.g., piperazines, morpholines) or hinge-binding motifs via cross-coupling, strictly controlling the vector of the added group relative to the pharmacophore.

Protocol 1: Synthesis of the Intermediate

While available commercially, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes the Hantzsch Thiazole Synthesis followed by a Sandmeyer-type bromination .

Workflow Diagram

Caption: Two-step synthetic pathway from the alpha-bromoketone precursor to the target 2-bromothiazole.

Step-by-Step Methodology

Step A: Hantzsch Cyclization (Formation of the 2-Amino Thiazole)

-

Reagents: 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone (1.0 equiv), Thiourea (1.1 equiv), Ethanol (10 vol).

-

Procedure:

-

Dissolve the bromoketone in ethanol.

-

Add thiourea in one portion.

-

Heat to reflux for 2–4 hours. Monitor by TLC (formation of a polar, UV-active spot).

-

Cool to room temperature.[1][2][3] The hydrobromide salt of the product may precipitate.

-

Neutralize with saturated aqueous NaHCO₃ to pH 8.

-

Filter the precipitate, wash with water and cold ethanol. Dry in vacuo.

-

-

Checkpoint: Isolate 2-amino-4-(5-fluoro-2-methoxyphenyl)thiazole (CAS 715-89-9).

Step B: Sandmeyer Bromination (Conversion to 2-Bromo)

-

Reagents: 2-Aminothiazole intermediate (1.0 equiv), Copper(II) Bromide (CuBr₂, 1.5 equiv), tert-Butyl Nitrite (t-BuONO, 1.5 equiv), Acetonitrile (MeCN, anhydrous).

-

Procedure:

-

Suspend CuBr₂ in anhydrous MeCN and cool to 0°C.

-

Add tert-butyl nitrite dropwise.

-

Add the 2-aminothiazole portion-wise over 30 minutes (Exothermic! Control temp < 5°C).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench: Pour into 1M HCl (aq) and extract with Ethyl Acetate (EtOAc).

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

-

Critical Note: The use of organic nitrites (t-BuONO) is preferred over NaNO₂/HBr for solubility reasons in thiazole chemistry.

Protocol 2: Downstream Application (Suzuki-Miyaura Coupling)

The primary application of this intermediate is coupling with aryl- or heteroaryl-boronic acids. The 2-position of thiazole is electron-deficient, facilitating oxidative addition.

Mechanism & Workflow

Caption: Standard Suzuki-Miyaura coupling workflow for functionalizing the 2-position.

Detailed Procedure

-

Setup: In a microwave vial or pressure tube, combine:

-

2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)[1]

-

Pd(dppf)Cl₂·DCM complex (0.05 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration ~0.1 M.

-

Reaction:

-

Purge with Argon for 5 minutes.[4]

-

Seal and heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Troubleshooting:

-

Low Yield? Switch base to Cs₂CO₃ or catalyst to Pd(PPh₃)₄.

-

Protodeboronation? If the boronic acid is unstable, use the corresponding Pinacol Ester.

-

Quality Control & Troubleshooting

-

NMR Diagnostic:

-

The thiazole C5-H proton is a key diagnostic singlet, typically appearing around δ 7.5–8.0 ppm in ¹H NMR (CDCl₃).

-

The Methoxy group appears as a sharp singlet at δ 3.8–3.9 ppm .

-

-

Impurity Alert:

-

Protiodebromination: If the reaction is overheated without sufficient catalyst activity, the bromine may be replaced by hydrogen (forming 4-(5-fluoro-2-methoxyphenyl)thiazole).

-

Hydrolysis: The methoxy group is stable, but the thiazole ring can ring-open under strongly acidic conditions at high temperatures.

-

References

-

Intermediate Source: Accela Chem Catalog, Product CAS 1188167-89-6.

-

Hantzsch Synthesis: Potewar, T. M., et al. "One-pot synthesis of 2-aminothiazoles using Hantzsch reaction." Tetrahedron Lett. 2008.[5]

-

Sandmeyer on Thiazoles

-

Protocol: "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." J. Org. Chem. 2010.

- Context: This paper confirms the utility of CuBr₂/t-BuONO for converting 2-aminothiazoles to 2-bromothiazoles with high selectivity.

-

-

Suzuki Coupling Applications

-

General Method: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev. 1995.

- Thiazole Specific: "Synthesis and biological evaluation of thiazole-based derivatives." Eur. J. Med. Chem. 2019. (Demonstrates the utility of 4-arylthiazoles in drug discovery).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

Application Note: Scalable Process Development for 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole

Executive Summary

This application note details a scalable, robust protocol for the synthesis of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole , a critical heteroaromatic scaffold often utilized in the development of kinase inhibitors and agrochemicals.

While direct bromination of the thiazole ring is possible, it often suffers from poor regioselectivity and scalability issues. This guide presents a Stepwise Hantzsch-Sandmeyer Hybrid Approach , prioritizing intermediate stability, impurity purging, and process safety.

Key Technical Advantages of This Route:

-

Regiocontrol: The Hantzsch synthesis guarantees the 4-aryl substitution pattern.

-

Scalability: Avoids cryogenic lithiation steps common in direct functionalization.

-

Purification: Intermediates are designed to be solid salts, allowing for filtration rather than chromatography.

-

Safety: The modified Sandmeyer protocol utilizes tert-butyl nitrite (tBuONO) in non-aqueous media, mitigating the risks associated with unstable aqueous diazonium salts.

Retrosynthetic Strategy & Reaction Scheme

The synthesis is broken down into three unit operations. The strategy relies on constructing the thiazole ring before installing the labile bromine atom.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway designed for scalability.

Detailed Experimental Protocols

Step 1: -Bromination of the Acetophenone

Objective: Selective bromination at the alpha-position while avoiding electrophilic aromatic substitution on the electron-rich (methoxy-substituted) aryl ring.

-

Starting Material: 1-(5-fluoro-2-methoxyphenyl)ethan-1-one

-

Reagents: Bromine (

), Glacial Acetic Acid (AcOH), Hydrobromic acid (catalytic).

Protocol:

-

Dissolution: Charge a reactor with 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (1.0 equiv) and Glacial Acetic Acid (5 vol). Stir to dissolve.

-

Activation: Add HBr (48% aq., 0.1 equiv) to initiate enolization.

-

Controlled Addition: Cool the mixture to 0–5 °C. Add a solution of

(1.05 equiv) in Acetic Acid (2 vol) dropwise over 2 hours.-

Process Note: The slow addition at low temperature is critical to prevent bromination of the phenyl ring ortho/para to the methoxy group.

-

-

Quench: Once HPLC indicates >95% conversion, quench by adding water (10 vol) and sodium metabisulfite (0.2 equiv) to destroy excess bromine.

-

Isolation: The product, 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one, typically precipitates as a solid. Filter, wash with cold water, and dry.[1]

Step 2: Hantzsch Thiazole Synthesis

Objective: Construction of the thiazole ring.[2][3][4] Using thiourea yields the 2-aminothiazole, which serves as the handle for the subsequent halogenation.

-

Reagents: Thiourea, Ethanol (EtOH).

Protocol:

-

Reaction Setup: Suspend the

-bromo ketone (from Step 1) (1.0 equiv) and Thiourea (1.2 equiv) in Ethanol (10 vol). -

Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. The suspension will likely clear as the reaction proceeds, followed by the precipitation of the product as the HBr salt.

-

Workup: Cool the mixture to 0–5 °C and age for 1 hour.

-

Filtration: Filter the white/off-white solid. This is the 2-amino-4-(5-fluoro-2-methoxyphenyl)thiazole hydrobromide .

-

Purification Strategy: Isolating the HBr salt is a self-purifying step that removes non-basic impurities from Step 1.

-

-

Free Basing (Optional but Recommended): Suspend the salt in water, adjust pH to 9-10 with

, and filter the free base. Dry under vacuum at 45 °C.

Step 3: Modified Sandmeyer Bromination (The Critical Step)

Objective: Conversion of the amino group to bromine.

Methodology: Anhydrous Sandmeyer using alkyl nitrites.[5] Aqueous conditions (

-

Reagents: Copper(II) Bromide (

), tert-Butyl Nitrite (tBuONO), Acetonitrile (MeCN).

Protocol:

-

Catalyst Preparation: In a reactor flushed with nitrogen, suspend

(1.5 equiv) in anhydrous Acetonitrile (10 vol). -

Substrate Addition: Add the 2-aminothiazole free base (1.0 equiv) to the dark green/black suspension.

-

Diazotization/Bromination: Cool to 10–15 °C. Add tert-Butyl Nitrite (1.5 equiv) dropwise.

-

Safety Critical: This reaction generates

gas. Addition rate must be controlled by gas evolution monitoring. -

Mechanism:[1][2][4][6][7] The reaction proceeds via a radical-polar crossover mechanism.

acts as both the oxidant and the bromine source, often providing higher yields of the monobromide than CuBr.

-

-

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench with 1M HCl (to break Copper-thiazole complexes) and extract into Ethyl Acetate. Wash organic layer with 10%

(to remove copper salts) and Brine. -

Purification: Recrystallize from Heptane/Ethanol or purify via silica plug if high purity is required for biological testing.

Process Safety & Logic (E-E-A-T)

Safety Workflow: Sandmeyer Reaction

The use of alkyl nitrites and copper salts generates diazonium intermediates which are energetic. The following logic flow ensures safety during scale-up.

Figure 2: Process safety logic for handling diazonium generation.

Causality & Optimization Data

Why choose this route? The table below compares the selected method against common alternatives.

| Parameter | Method A: Aqueous Sandmeyer ( | Method B: Direct Bromination ( | Method C: Anhydrous Sandmeyer (Selected) |

| Yield | Low (30-40%) | Variable (Mixture of isomers) | High (75-85%) |

| Selectivity | High | Low (Ring bromination risks) | High (Specific C-2 substitution) |

| Scalability | Moderate (Foaming/Solubility issues) | High | High (Homogeneous organic phase) |

| Safety | Moderate (Acidic fumes) | Moderate | High (Controlled |

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft.

-haloketones with thioureas.[2] -

Modified Sandmeyer (Alkyl Nitrites): Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." The Journal of Organic Chemistry. Link

-

Synthesis of 2-Bromothiazoles: Applic

and t-butyl nitrite for aminothiazole-to-bromothiazole conversion. Organic Letters, 2021, 23, 7428-7433 (Analogous methodology).[8][9] Link -

Safety of Alkyl Nitrites: "Integrating Process Safety Consideration to Enhance Route Development." ACS Sustainable Chem. Eng. (General grounding on Sandmeyer safety). Link

-

Prepar

-bromoacetophenones: "Synthesis of

Disclaimer: This protocol is for research and development purposes. All reactions must be performed in a fume hood with appropriate PPE. The Sandmeyer reaction involves the generation of nitrogen gas and potentially explosive intermediates; adequate venting and blast shielding are required.

Sources

- 1. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sandmeyer Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. tert-Butyl nitrite (TBN) [organic-chemistry.org]

Troubleshooting & Optimization

Minimizing debromination side reactions in thiazole synthesis

Subject: A Practical Guide to Minimizing Debromination Side Reactions in Thiazole Synthesis

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with C-Br bond integrity during thiazole synthesis. Unwanted debromination is a common side reaction that can significantly reduce yields and complicate purification. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate and prevent this undesired pathway.

Troubleshooting Guide: Diagnosing and Solving Debromination Issues

This section addresses specific experimental scenarios where debromination is a common and frustrating byproduct. We focus primarily on the Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone and a thioamide, due to its prevalence and susceptibility to this side reaction.[1][2][3]

Issue 1: Debromination of α-Bromoketone Starting Material

You observe a significant amount of the parent (non-brominated) ketone in your reaction mixture by TLC or LC-MS, leading to low conversion to the desired thiazole.

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting α-bromoketone debromination.

Potential Causes & Detailed Solutions

| Potential Cause | Proposed Solution & Scientific Rationale |

| Aggressive Base | Switch to a milder or sterically hindered base. Strong, nucleophilic bases (e.g., NaOH, NaOEt) can deprotonate the α-carbon, leading to an enolate that can eliminate the bromide to form an α,β-unsaturated ketone byproduct.[4][5] Milder inorganic bases like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) are often sufficient to facilitate the reaction while minimizing this side reaction.[6] They are less nucleophilic and have lower basicity, disfavoring the elimination pathway. |

| High Reaction Temperature | Lower the reaction temperature. Thermal energy can accelerate all reaction pathways, including undesired ones. Debromination, particularly through elimination, can be highly temperature-dependent. The lowest effective temperature that allows for the formation of the thiazole product should be used. It is often beneficial to start reactions at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor for product formation before increasing the heat.[6][7] |

| Protic Solvents as Hydride Source | Screen alternative solvents. Protic solvents like ethanol or methanol, while common for Hantzsch synthesis, can act as hydride sources under certain conditions (e.g., in the presence of a strong base or at elevated temperatures), leading to reductive debromination.[6] Consider screening aprotic polar solvents such as DMF, acetonitrile, or even greener alternatives like glycerin or ionic liquids, which have shown promise in affording high yields.[8][9][10] |

| Impure α-Bromoketone | Use freshly prepared or purified α-bromoketone. α-Bromoketones can be unstable and may degrade over time, releasing HBr which can catalyze side reactions. Furthermore, impurities from their synthesis (e.g., residual Br₂) can lead to byproducts. Preparing the α-bromoketone immediately before use via a mild method, such as with N-Bromosuccinimide (NBS), can provide cleaner starting material.[8] |

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the debromination of α-bromoketones during synthesis?

A1: The most common mechanism is a base-induced elimination reaction. The base removes the acidic proton on the α'-carbon (the carbon on the other side of the carbonyl), forming an enolate intermediate. This enolate can then collapse, eliminating the bromide ion to form a stable, conjugated α,β-unsaturated ketone.[4][5] A secondary pathway can be reductive dehalogenation, where a hydride source in the reaction mixture (which can sometimes be the solvent or additives) attacks the carbon-bromine bond.[7][11]

Mechanism: Base-Induced Debromination Pathway

Caption: Competing pathways for an α-bromoketone in thiazole synthesis.

Q2: Are there alternative brominating agents to Br₂ for preparing α-bromoketones that might reduce downstream debromination?

A2: Yes, using N-Bromosuccinimide (NBS) is an excellent alternative to elemental bromine (Br₂).[8][12] Bromination with Br₂ often generates HBr as a byproduct, which can lead to acidic conditions that promote side reactions. NBS is a solid, easier-to-handle reagent that often provides cleaner and more selective α-bromination, particularly under radical initiation or acid catalysis, without generating stoichiometric HBr.[8][12] Using an ionic liquid as the medium for NBS bromination has also been reported to be highly efficient.[8]

Q3: My desired brominated thiazole product is forming, but it is contaminated with the debrominated thiazole analog. What could be the cause?

A3: This indicates that debromination is occurring on the thiazole ring itself, either during the synthesis or, more commonly, during workup or subsequent reaction steps. This can happen under reductive conditions. For instance, if you are using a reducing agent like NaBH₄ for a different functional group on the molecule, it can sometimes reduce the C-Br bond.[13] Additionally, certain organometallic reagents (e.g., butyllithium) used for further functionalization can promote "halogen dance" reactions, where the bromine atom migrates or is replaced by a proton from the solvent.[13][14] To mitigate this, use the mildest possible conditions for any subsequent transformations and ensure your workup is not overly acidic or basic.

Q4: What is the best way to purify the desired brominated thiazole from its debrominated byproduct?

A4: The two most effective methods are column chromatography and recrystallization.

-

Column Chromatography: This is often the most reliable method. The brominated compound is typically less polar than its debrominated analog. Therefore, it will elute first from a normal-phase silica gel column using a non-polar eluent system (e.g., hexanes/ethyl acetate). Monitor the fractions carefully by TLC.

-